molecular formula C30H25FNO6P B8099543 Dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate

Dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate

Cat. No.: B8099543
M. Wt: 545.5 g/mol
InChI Key: NXOBWWCPDKBZEC-UHFFFAOYSA-N
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Description

Dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate is a useful research compound. Its molecular formula is C30H25FNO6P and its molecular weight is 545.5 g/mol. The purity is usually 95%.
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Biological Activity

Dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate, also known by its CAS number 1256037-58-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C30H25FNO6PC_{30}H_{25}FNO_6P. It has a molecular weight of approximately 515.49 g/mol and is characterized by the presence of a quinoline structure, which is known for various pharmacological properties.

Synthesis

The synthesis of this compound involves several steps including the reaction of appropriate precursors under controlled conditions. The synthesis pathway typically includes the formation of the quinoline core followed by phosphorylation to enhance biological activity. Specific methodologies can vary, but common reagents include phosphoric acid derivatives and benzyl halides to introduce the dibenzyl phosphate group .

Anticancer Properties

This compound has shown promising anticancer activity in various studies. In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies indicate that it significantly reduces cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The proposed mechanisms for the anticancer effects include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes.
  • Induction of Apoptosis : Activation of pathways leading to programmed cell death has been observed.
  • Targeting Specific Kinases : There is evidence suggesting that dibenzyl phosphate derivatives can act as kinase inhibitors, which are critical in cancer cell signaling pathways .

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
  • Animal Models : In vivo studies using murine models have shown significant tumor growth inhibition when treated with dibenzyl phosphate derivatives compared to control groups .
  • Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications on the quinoline structure can enhance biological activity. For example, substituting different functional groups can lead to variations in potency against specific cancer types .

Data Table: Summary of Biological Activity

Activity TypeObservationsReference
AnticancerSignificant inhibition of cell proliferation in vitro
Apoptosis InductionInduced apoptosis in treated cancer cells
Kinase InhibitionPotential inhibition of key signaling pathways

Properties

IUPAC Name

dibenzyl [2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25FNO6P/c1-35-28-16-15-25-29(27(33)18-26(32-25)23-13-8-14-24(31)17-23)30(28)38-39(34,36-19-21-9-4-2-5-10-21)37-20-22-11-6-3-7-12-22/h2-18H,19-20H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOBWWCPDKBZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25FNO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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